
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate typically involves the reaction of ethanol, diethyl ethoxymethylenemalonate, sodium, and benzamidine hydrochloride under specific conditions . The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst . The industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Antimicrobial Activity
EHPP has shown promising results in antimicrobial studies. Research indicates that modifications at the 2-position of the pyrimidine ring can significantly impact the compound's efficacy against various bacterial and fungal strains. For instance, derivatives synthesized from EHPP have demonstrated enhanced antimicrobial properties compared to the parent compound.
Antioxidant Properties
The compound's hydroxyl group contributes to its antioxidant capabilities, suggesting potential applications in treating oxidative stress-related diseases. Preliminary studies indicate that EHPP may help mitigate cellular damage caused by free radicals, making it a candidate for further investigation in therapeutic contexts.
Anti-inflammatory Potential
EHPP's structural characteristics allow it to interact with biological targets involved in inflammatory processes. Initial findings suggest it may inhibit specific enzymes or receptors linked to inflammation, presenting opportunities for developing new anti-inflammatory agents .
Case Study 1: Antimicrobial Efficacy
A study examined various derivatives of EHPP synthesized through modification at the 2-position. Results indicated that certain derivatives exhibited significantly higher antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to EHPP itself. This underscores the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to evaluate the antioxidant capacity of EHPP using DPPH radical scavenging methods. The results demonstrated that EHPP effectively scavenged free radicals, suggesting its potential as an antioxidant agent in clinical settings targeting oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and inflammation .
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate can be compared to other similar compounds, such as:
Triazole-pyrimidine hybrids: These compounds also exhibit significant biological activities, including neuroprotective and anti-inflammatory properties.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have been studied for their potential use in antiviral and anticancer therapies.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound for various scientific research applications .
Biological Activity
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (EHPPC) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides an in-depth examination of EHPPC, focusing on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
EHPPC is characterized by its pyrimidine ring with a hydroxyl group at the 4-position and a phenyl group at the 2-position, along with a carboxylate group. Its molecular formula is with a molecular weight of approximately 247.26 g/mol. The presence of these functional groups contributes to its biological activity.
Synthesis Methods
Several synthetic routes have been developed for EHPPC, including:
- Biginelli Reaction : A condensation reaction involving ethyl acetoacetate, urea, and benzaldehyde.
- Multi-step Organic Reactions : These involve various reagents and conditions to yield EHPPC in good purity and yield.
These methods are crucial for producing EHPPC in quantities sufficient for biological evaluation and therapeutic development.
Biological Activity
EHPPC exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
EHPPC has shown promising antimicrobial properties against various pathogens. Studies indicate that it effectively inhibits bacterial growth, suggesting its potential as an antimicrobial agent for treating infections.
2. Anti-inflammatory Effects
Research has demonstrated that EHPPC possesses anti-inflammatory properties. It has been reported to inhibit cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . This suggests that EHPPC could be beneficial in managing inflammatory conditions.
3. Antioxidant Properties
EHPPC has been evaluated for its ability to scavenge free radicals, indicating potential use in oxidative stress-related diseases. Its antioxidant activity may contribute to protecting cells from damage caused by reactive oxygen species.
4. Cytotoxicity Against Cancer Cells
In vitro studies have shown that EHPPC exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation in cancer therapy .
Case Studies
Several studies have explored the biological activity of EHPPC:
- Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of EHPPC against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, supporting its potential as a therapeutic agent against bacterial infections.
- Anti-inflammatory Study : In an animal model of inflammation, EHPPC was administered to evaluate its effects on paw edema induced by carrageenan. The results showed a marked reduction in edema compared to control groups, highlighting its anti-inflammatory potential .
- Cytotoxicity Evaluation : A study involving MCF-7 breast cancer cells demonstrated that EHPPC reduced cell viability significantly compared to untreated controls, with an IC50 value indicating effective cytotoxicity .
Comparative Analysis with Similar Compounds
The unique structure of EHPPC allows it to interact with various biological targets. Below is a comparison table highlighting key features of EHPPC and similar compounds:
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
Ethyl 2-amino-4-pyrimidinone | Amino group at position 2 | Neuroprotective effects | Moderate |
Ethyl 6-methylpyrimidine-5-carboxylate | Methyl substitution at position 6 | Enhanced lipophilicity | Low antimicrobial |
Ethyl 4-hydroxyquinoline-2-carboxylic acid | Quinoline ring instead of pyrimidine | Potent anti-cancer properties | High |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate?
The synthesis of pyrimidine derivatives like this compound often employs multicomponent reactions (MCRs) such as the Biginelli reaction. This involves condensation of an aldehyde, β-ketoester, and urea/thiourea under acidic conditions. For example, substituted pyrimidines can be synthesized by optimizing reaction parameters like temperature (80–100°C), solvent (ethanol or acetic acid), and catalyst (HCl or Lewis acids) . Modifications to the substituents (e.g., phenyl groups) require careful selection of starting materials and may involve post-synthetic functionalization.
Q. How is X-ray crystallography utilized to determine the structural parameters of this compound?
X-ray crystallography remains the gold standard for structural elucidation. For pyrimidine derivatives, single crystals are grown via slow evaporation, and diffraction data collected using Cu-Kα or Mo-Kα radiation. Software suites like SHELXL refine the structure by minimizing residuals (R-factors), while ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement . Key parameters include bond lengths (e.g., C=O at ~1.21 Å, C-N at ~1.34 Å) and torsion angles, which validate the planarity of the pyrimidine ring .
Q. What analytical techniques are critical for characterizing purity and stability?
- HPLC-MS : Quantifies purity (>95%) and detects impurities via retention time and mass-to-charge ratio (e.g., molecular ion peak at m/z 284.3 for [M+H]+).
- NMR Spectroscopy : 1H NMR (δ 1.3 ppm for ethyl CH3, δ 7.4–8.1 ppm for aromatic protons) and 13C NMR (δ 165–170 ppm for carbonyl groups) confirm structural integrity .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C .
Advanced Research Questions
Q. How can computational methods like DFT elucidate electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For this compound:
- HOMO-LUMO gap : A narrow gap (~3.5 eV) suggests potential charge-transfer interactions.
- Electrostatic potential maps : Highlight nucleophilic regions (hydroxyl group) and electrophilic sites (carbonyl carbon) .
- NBO analysis : Quantifies hyperconjugation (e.g., lone pair donation from O–H to pyrimidine ring) .
Q. What strategies resolve contradictions between experimental and theoretical data (e.g., NMR vs. XRD)?
Discrepancies in bond lengths or angles may arise from dynamic effects (e.g., solvation in NMR vs. static XRD). Mitigation strategies:
- Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility.
- Hirshfeld surface analysis : Compare XRD-derived intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with solvent effects in NMR .
- DFT-optimized geometries : Benchmark computed bond angles against experimental XRD data (e.g., C–C–C angles within ±1° tolerance) .
Q. How is the compound’s reactivity modulated in cross-coupling reactions?
The phenyl and ester groups enable functionalization via:
- Suzuki-Miyaura coupling : Requires palladium catalysts (Pd(PPh3)4) to introduce aryl/heteroaryl groups at the pyrimidine C2 position.
- Hydrolysis : Ethyl ester → carboxylic acid under basic conditions (NaOH/EtOH, reflux), enabling further amidation .
Reaction yields depend on steric hindrance and electronic effects (e.g., electron-withdrawing groups reduce nucleophilic substitution rates).
Properties
IUPAC Name |
ethyl 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-14-11(15-12(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHCFJCICVJHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349690 | |
Record name | Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55613-22-4 | |
Record name | Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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